molecular formula C26H21FN4O2 B14974456 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B14974456
M. Wt: 440.5 g/mol
InChI Key: VWLNMMFUIXDEHW-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step reactions starting from commercially available precursors

    Formation of Pyrazoloquinoline Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a quinoline derivative under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using a methoxybenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3aS,4S,9bS)-8-(4-fluorophenyl)-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl]ethanone
  • 1-[(3aR,4R,9bR)-8-(4-fluorophenyl)-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl]ethanone

Uniqueness

The uniqueness of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H21FN4O2/c1-33-20-12-6-17(7-13-20)14-29-24(32)16-31-26-21-4-2-3-5-23(21)28-15-22(26)25(30-31)18-8-10-19(27)11-9-18/h2-13,15H,14,16H2,1H3,(H,29,32)

InChI Key

VWLNMMFUIXDEHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F

Origin of Product

United States

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